
2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is a chemical compound offered by Benchchem. It is a derivative of benzenesulfonamide .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide, has been studied in the context of developing anticancer and antimicrobial agents . The synthesis involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis .Applications De Recherche Scientifique
Antibacterial Activity
Furan derivatives, including 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide , have been recognized for their antibacterial properties. They are particularly effective against both Gram-positive and Gram-negative bacteria . The inclusion of the furan nucleus is a key synthetic strategy in the development of new drugs to combat microbial resistance .
Synthesis of Multi-substituted Furans
This compound can be utilized in the synthesis of multi-substituted furans. A recent study demonstrated a metal-free one-flask synthesis approach that integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl to produce furans in moderate to good yields .
Solid-State Fluorescence Material
The compound has potential use as a solid-state fluorescence material. This application is significant in the development of new materials for sensing and imaging technologies .
Anti-inflammatory and Analgesic Activities
Derivatives of this compound have shown promising results in anti-inflammatory and analgesic activities. These properties are crucial for the development of new therapeutic agents that can provide relief from pain and inflammation without the adverse effects of current medications .
Cytotoxic Effects Against Cancer Cells
Studies have indicated that certain chalcones derived from furan compounds exhibit cytotoxic effects toward lung carcinoma cells. This suggests a potential application in cancer research, where these compounds could be used to develop new anticancer drugs .
Suzuki–Miyaura Cross-Coupling
The benzylic position of this compound makes it a candidate for use in Suzuki–Miyaura cross-coupling reactions. This type of reaction is widely applied in carbon–carbon bond-forming processes, which are fundamental in the synthesis of various organic compounds .
Mécanisme D'action
Target of Action
The primary target of 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the resulting pH modification . Therefore, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition is achieved through the compound’s structural features, which allow it to bind to the active site of the enzyme and prevent it from catalyzing its usual reactions . The exact nature of this interaction and the resulting changes in the enzyme’s function are still under investigation.
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathways related to tumor cell metabolism . Specifically, it disrupts the shift to anaerobic glycolysis that is characteristic of tumor cells . This disruption can lead to a decrease in tumor cell proliferation and growth .
Result of Action
The inhibition of CA IX by 2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide results in a significant decrease in tumor cell proliferation . Some derivatives of the compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .
Propriétés
IUPAC Name |
2-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-16-3-1-2-4-17(16)23(20,21)19-11-13-5-7-14(8-6-13)15-9-10-22-12-15/h1-10,12,19H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULZWJHHVYFSIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide](/img/structure/B2930936.png)
![1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride](/img/structure/B2930937.png)
![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)
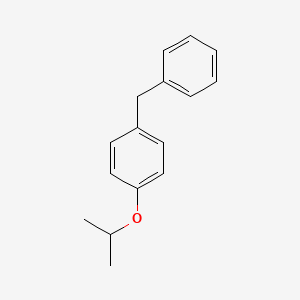
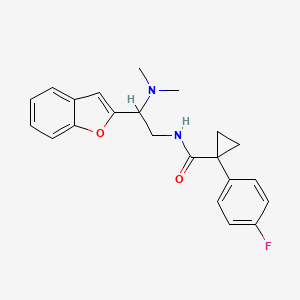
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2930944.png)
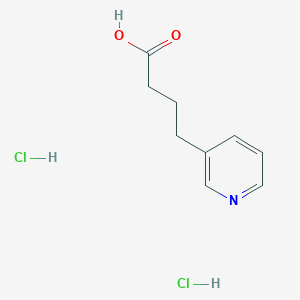
![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)
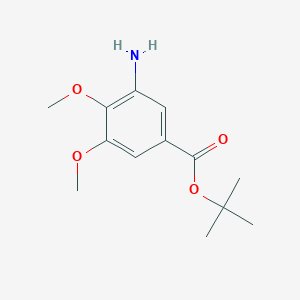

![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)

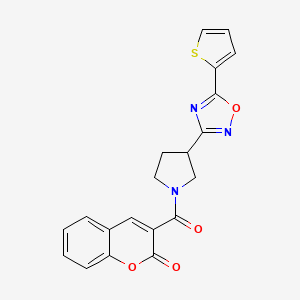
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)